molecular formula C8H4N2O2 B2798767 Terephthalonitrile N,N'-dioxide CAS No. 3729-34-8

Terephthalonitrile N,N'-dioxide

Cat. No. B2798767
CAS RN: 3729-34-8
M. Wt: 160.132
InChI Key: JRVRIUGIFUNROE-UHFFFAOYSA-N
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Description

Terephthalonitrile N,N’-dioxide is a chemical compound with the molecular formula C8H4N2O2 . It has a molecular weight of 160.1296 . It is also known as 1,4-Dicyanobenzene di-N-oxide .


Synthesis Analysis

The synthesis of Terephthalonitrile N,N’-dioxide involves the chlorination of terephthalaldehyde dioxime to yield terephthalohydroximol chloride, to which absolute methynol was added to yield the TPNO . Another method involves the selective production of N-containing chemicals from polyethylene terephthalate (PET) via catalytic fast pyrolysis with ammonia (CFP-A) process .


Molecular Structure Analysis

The molecular structure of Terephthalonitrile N,N’-dioxide is available as a 2D Mol file or as a computed 3D SD file . The InChIKey for this compound is JRVRIUGIFUNROE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Terephthalonitrile N,N’-dioxide has a molecular weight of 160.1296 . The physical and chemical properties of Terephthalonitrile N,N’-dioxide are not explicitly mentioned in the search results.

Scientific Research Applications

  • Polymer Synthesis and Properties : Terephthalonitrile di-N-oxide has been utilized in polymerizations through 1,3-dipolar cycloaddition reactions with diolefins. The resulting polymers are amorphous and exhibit thermal stability up to 300-350°C in air (Iwakura et al., 1968).

  • Supercapacitor Electrode Material : A high-performance electrode material for supercapacitors, termed terephthalonitrile-derived nitrogen-rich network (TNN), has been developed. TNN demonstrates potential as a modular toolbox for future electrode material development (Hao et al., 2012).

  • Spectroscopic Studies : Infrared and Raman spectra studies of terephthalonitrile provide insights into the vibrational characteristics of the molecule, aiding in the understanding of its physical and chemical properties (Arenas et al., 1988).

  • Recycling Plastic Waste : Terephthalonitrile (TPN) can be produced directly from polyethylene terephthalate (PET) plastic via catalytic fast pyrolysis with ammonia. This process provides a method for converting waste PET plastics into valuable nitrogen-containing chemicals (Xu et al., 2019).

  • Photocatalytic Applications : Studies on the photocatalytic degradation of terephthalic acid using sulfated titanium dioxide have revealed the formation of fluorescent intermediates, contributing to the understanding of the mechanism of photocatalytic degradation (Lin et al., 2016).

  • Electrochemical Studies : Terephthalonitrile has been used in electrochemical studies to investigate redox reactions, providing insights into the behavior of various chemical compounds in redox processes (Evans & Gilicinski, 1992).

  • Curing Agents in Polysulfide Sealants : Terephthalonitrile oxide, a derivative of terephthalonitrile, has been used as a curing agent for polysulfide sealants. Its reactivity with thiols forms thiohydroximic acid derivatives, beneficial in the cure of polysulfide sealants (Hanhela & Paul, 1989).

  • Wastewater Treatment : Catalytic oxidation of wastewater from terephthalic acid manufacturing in supercritical water has shown efficient conversion of chemical oxygen demand (COD) to CO2, suggesting a method for treating industrial wastewater (Park et al., 2003).

  • Electron Spin Resonance Studies : The behavior of alkali metal ions in solutions of terephthalonitrile has been studied using electron spin resonance, providing insights into the interactions between these ions and the terephthalonitrile anion (Nakamura, 1967).

  • Metal Ion Catalysis : Research has shown that various metal compounds can catalyze the glycolysis of terephthalonitrile, offering a potential approach for chemical processing and synthesis (Ikeda et al., 1968).

Safety and Hazards

Terephthalonitrile N,N’-dioxide may form combustible dust concentrations in air. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

InChI

InChI=1S/C8H4N2O2/c11-9-5-7-1-2-8(4-3-7)6-10-12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVRIUGIFUNROE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C=[N+]=O)C=CC1=C=N[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30958424
Record name [({4-[(Oxoiminio)methylidene]cyclohexa-2,5-dien-1-ylidene}methylidene)amino]oxidanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30958424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Terephthalonitrile N,N'-dioxide

CAS RN

3729-34-8
Record name [({4-[(Oxoiminio)methylidene]cyclohexa-2,5-dien-1-ylidene}methylidene)amino]oxidanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30958424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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